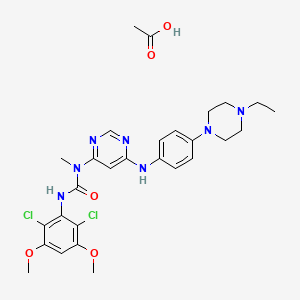

Infigratinib acetate

Description

Overview of Fibroblast Growth Factor Receptor (FGFR) Signaling in Cellular Homeostasis

The Fibroblast Growth Factor (FGF) signaling pathway is a highly conserved system that plays a pivotal role in a multitude of cellular processes essential for normal development and tissue maintenance. ptglab.comfrontiersin.org This intricate network comprises FGF ligands, FGF receptors (FGFRs), and downstream intracellular signaling molecules. ptglab.com The four main types of FGFRs are FGFR1, FGFR2, FGFR3, and FGFR4. frontiersin.org

The activation of FGFR signaling is initiated by the binding of FGF ligands to their specific receptors, a process facilitated by heparan sulfate (B86663) proteoglycans. aacrjournals.org This binding induces receptor dimerization and subsequent transphosphorylation of tyrosine residues within the intracellular kinase domains. ptglab.comaacrjournals.org This phosphorylation event creates docking sites for various adaptor proteins and enzymes, leading to the activation of several key downstream signaling cascades, including:

RAS/MAP Kinase (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation. ptglab.commdpi.com

PI3K/AKT Pathway: Crucial for cell survival and determining cell fate. ptglab.commdpi.com

PLCγ Pathway: Influences cell morphology, migration, and adhesion. ptglab.comfrontiersin.org

STAT Pathway: Also implicated in the signaling cascade. frontiersin.orgaacrjournals.org

Through the coordinated action of these pathways, FGF signaling governs fundamental biological functions such as embryonic development, angiogenesis (the formation of new blood vessels), wound healing, and tissue regeneration. ptglab.comaacrjournals.orgfrontiersin.org

Aberrant FGFR Signaling in Disease Pathogenesis

Given the critical role of FGFR signaling in maintaining cellular homeostasis, it is not surprising that its dysregulation is implicated in the development and progression of various diseases, most notably cancer. aacrjournals.orgmdpi.comoncotarget.com Aberrant FGFR signaling can arise from several molecular alterations, including:

Gene Amplification: An increase in the number of copies of an FGFR gene, leading to receptor overexpression. oncotarget.comnih.gov

Activating Mutations: Genetic mutations that cause the FGFR to be constitutively active, even in the absence of a ligand. ptglab.comaacrjournals.org

Chromosomal Translocations: The fusion of an FGFR gene with another gene, resulting in a chimeric protein with constitutive kinase activity. ptglab.comnih.gov This is particularly relevant for FGFR2 fusions in intrahepatic cholangiocarcinoma. drugbank.com

Alternative Splicing and Isoform Switching: Changes in the processing of the FGFR gene that can alter ligand specificity and expand the range of FGFs that can activate the receptor. nih.gov

Autocrine/Paracrine Loops: Increased production of FGF ligands by tumor or surrounding stromal cells, leading to continuous stimulation of FGFRs. aacrjournals.org

These genetic alterations lead to the hyperactivation of downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, which in turn drives uncontrolled cell proliferation, survival, and angiogenesis, contributing to tumorigenesis. ptglab.comaacrjournals.org Beyond cancer, aberrant FGFR3 signaling is a known driver of achondroplasia, the most common form of dwarfism. nih.govqedtx.com

Rationale for FGFR Kinase Inhibition as a Therapeutic Strategy

The discovery of the oncogenic potential of aberrant FGFR signaling has established it as a compelling therapeutic target. aacrjournals.orgnih.govanncaserep.com The development of small-molecule tyrosine kinase inhibitors (TKIs) that selectively target FGFRs represents a promising strategy for treating cancers driven by these alterations. anncaserep.comfrontiersin.org

Infigratinib (B612010) is one such TKI, designed to specifically inhibit the kinase activity of FGFR1, FGFR2, and FGFR3. clinicaltrials.eumedchemexpress.com By binding to the ATP-binding site of the receptor, Infigratinib prevents the phosphorylation and subsequent activation of downstream signaling pathways. clinicaltrials.eudrugbank.com This targeted inhibition can effectively halt the proliferation and survival of cancer cells that are dependent on aberrant FGFR signaling. ontosight.aijhoponline.com

The therapeutic potential of this strategy has been validated by the clinical activity of FGFR inhibitors in various tumor types with FGFR alterations. aacrjournals.orgfrontiersin.org For instance, Infigratinib has shown meaningful clinical activity in patients with chemotherapy-refractory cholangiocarcinoma harboring FGFR2 fusions. bridgebio.comascopubs.org This targeted approach offers a more precise and potentially less toxic alternative to conventional chemotherapy for patients with tumors characterized by specific FGFR aberrations. anncaserep.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1310746-17-8 |

|---|---|

Molecular Formula |

C28H35Cl2N7O5 |

Molecular Weight |

620.5 g/mol |

IUPAC Name |

acetic acid;3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea |

InChI |

InChI=1S/C26H31Cl2N7O3.C2H4O2/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-2(3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H3,(H,3,4) |

InChI Key |

XHCQHOGMMJKLRU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.CC(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Infigratinib Acetate

Comprehensive FGFR Kinase Inhibition Profile

Infigratinib (B612010) demonstrates a broad-spectrum inhibitory activity against multiple members of the FGFR family, with a particular potency for FGFR1, FGFR2, and FGFR3. nih.govqedtx.com

Inhibition of FGFR1, FGFR2, FGFR3, and FGFR4 Kinase Activity

Infigratinib effectively inhibits the kinase activity of FGFR1, FGFR2, and FGFR3. nih.govqedtx.comeurospe.org While it is considered a pan-FGFR inhibitor, its activity against FGFR4 is notably less potent compared to the other three subtypes. tandfonline.com The inhibition of these receptors is crucial as aberrant FGFR signaling, through mechanisms like gene fusions, amplifications, or mutations, is a known driver in various cancers. drugbank.comnih.gov For instance, FGFR2 fusions are frequently observed in intrahepatic cholangiocarcinoma, leading to constitutive activation of the receptor and uncontrolled cell growth. drugbank.com Similarly, alterations in FGFR1 and FGFR3 have been implicated in other malignancies. nih.gov

Comparative Selectivity and Potency Across FGFR Subtypes

Preclinical studies have established the high potency of infigratinib against FGFR1, FGFR2, and FGFR3. nih.gov Biochemical assays have shown IC50 values—the concentration of the drug required to inhibit 50% of the enzyme's activity—of 0.9 nM, 1.4 nM, and 1.0 nM for FGFR1, FGFR2, and FGFR3, respectively. tandfonline.com In cellular autophosphorylation assays, the IC50 values were 6.5 nM for FGFR1, and 5.8 nM for both FGFR2 and FGFR3. tandfonline.com In contrast, its inhibitory effect on FGFR4 is significantly weaker, with a 38- to 60-fold lower potency in both biochemical and cellular assays compared to FGFR1-3. tandfonline.com This selectivity profile highlights infigratinib as a predominant inhibitor of FGFR1, FGFR2, and FGFR3. qedtx.comtandfonline.com

Interactive Data Table: Infigratinib IC50 Values

| Target | Biochemical IC50 (nM) | Cellular Autophosphorylation IC50 (nM) |

| FGFR1 | 0.9 tandfonline.com | 6.5 tandfonline.com |

| FGFR2 | 1.4 tandfonline.com | 5.8 tandfonline.com |

| FGFR3 | 1.0 eurospe.orgtandfonline.com | 5.8 tandfonline.com |

| FGFR4 | 38- to 60-fold lower than FGFR1-3 tandfonline.com | 38- to 60-fold lower than FGFR1-3 tandfonline.com |

Biochemical Basis of Kinase Inhibition

The inhibitory action of infigratinib is rooted in its direct interaction with the FGFR kinase domain.

ATP-Competitive Binding within the FGFR Kinase Domain

Infigratinib functions as a reversible, ATP-competitive inhibitor. nih.govclinicaltrialsarena.comtandfonline.com It binds to the ATP-binding pocket within the kinase domain of the FGFRs. nih.govdrugbank.com This binding action prevents the natural substrate, ATP, from accessing the site, thereby blocking the autophosphorylation of the receptor. drugbank.com The interaction is stabilized by hydrogen bonds and hydrophobic interactions. frontiersin.org Specifically, the phenylamine NH and the adjacent pyrimidine (B1678525) nitrogen of infigratinib form crucial hydrogen bonds with the carbonyl and amino groups of the amino acid alanine (B10760859) at position 567 (Ala567) in the hinge region of the FGFR2 kinase domain. tandfonline.comtandfonline.com

Allosteric Site Interactions and Conformational Dynamics

While primarily an ATP-competitive inhibitor, some sources describe infigratinib as binding to an allosteric site between the two kinase lobes, which is more specifically the ATP-binding cleft. drugbank.comnih.gov Molecular docking studies have further elucidated the interactions, showing that the dichloro, dimethoxy phenyl ring of infigratinib engages in hydrophobic interactions with the amino acid valine at position 564 (Val564). tandfonline.com These interactions contribute to the conformational stability of the drug-receptor complex and its selectivity for FGFRs over other tyrosine kinases. frontiersin.org

Downstream Cellular Signaling Pathway Modulation

By inhibiting FGFR kinase activity, infigratinib effectively halts the phosphorylation of downstream signaling molecules and the activation of subsequent intracellular pathways. medpath.com The primary cascade affected is the Ras-mitogen-activated protein kinase (MAPK) pathway, a central regulator of cell proliferation and survival. drugbank.comnih.gov Preclinical studies have shown that infigratinib inhibits the FGF-induced phosphorylation of key downstream effectors, including Fibroblast growth factor Receptor Substrate 2-alpha (FRS2-α) and Extracellular signal-Regulated Kinases 1/2 (ERK1/2). nih.gov This blockade of downstream signaling ultimately leads to the suppression of malignant cell proliferation and survival. drugbank.comclinicaltrialsarena.com In some cellular contexts, inhibition of FGFR signaling by infigratinib has also been shown to decrease the expression of phosphorylated forms of STAT-1, STAT-3, and S6. mdpi.com

Inhibition of the Ras-Mitogen-Activated Protein Kinase (MAPK) Pathway

A primary consequence of infigratinib's inhibition of FGFR is the blockade of the Ras-Mitogen-Activated Protein Kinase (MAPK) signaling pathway. drugbank.comnih.gov This pathway is a critical downstream effector of FGFR signaling. drugbank.comnih.gov Upon activation, FGFRs normally recruit and phosphorylate a series of intracellular proteins that ultimately activate RAS, which in turn initiates a phosphorylation cascade involving RAF, MEK, and finally the extracellular signal-regulated kinases (ERK1/2). frontiersin.orgnih.gov

Research has demonstrated that infigratinib effectively halts this cascade. By preventing the initial FGFR autophosphorylation, it blocks the entire downstream sequence. drugbank.com Preclinical studies have shown that treatment with infigratinib leads to a significant reduction in the phosphorylation of ERK1/2 in cancer cells with FGFR alterations. nih.govmedpath.com This inactivation of the MAPK pathway is a key mechanism through which infigratinib suppresses tumor cell proliferation and survival. drugbank.commedpath.com The specificity of this inhibition is noteworthy; infigratinib was found to block FGF-induced ERK1/2 phosphorylation without affecting ERK1/2 activation by other growth factors like HGF, highlighting its targeted effect on the FGF/FGFR axis. nih.govmedpath.com

| Pathway Component | Effect of Infigratinib | Research Finding |

| FGFR | Inhibition of autophosphorylation | Infigratinib binds to the ATP-binding cleft, preventing receptor activation. drugbank.com |

| RAS | Indirect inhibition | Blockade of upstream FGFR activation prevents RAS activation. frontiersin.orgnih.gov |

| MEK/ERK | Decreased phosphorylation | Treatment with infigratinib diminishes the phosphorylation and activation of ERK1/2. nih.govmedpath.com |

Modulation of FRS2 Tyrosine Phosphorylation

Fibroblast Growth Factor Receptor Substrate 2 (FRS2) is a crucial docking protein that links activated FGFRs to downstream signaling pathways, including the Ras-MAPK cascade. frontiersin.orgnih.gov FRS2 binds to the juxtamembrane region of the FGFR and, upon receptor activation, becomes heavily phosphorylated on multiple tyrosine residues. frontiersin.orgresearchgate.net These phosphorylated sites serve as recruitment points for other signaling proteins, such as GRB2, which then activate the Ras-MAPK and other pathways. frontiersin.org

Infigratinib directly impacts this critical step by preventing the FGFR-mediated phosphorylation of FRS2. nih.govmedpath.com Studies have shown that in cancer cells stimulated with fibroblast growth factors (FGFs), pretreatment with infigratinib completely abolished the phosphorylation of FRS2α. nih.gov This action effectively uncouples the FGFR from its downstream signaling machinery. The decreased phosphorylation of FRS2 is a clear indicator of the successful inhibition of the FGFR signaling pathway by infigratinib. nih.govresearchgate.net

| Molecule | Role in Signaling | Effect of Infigratinib |

| FRS2α | Adaptor/docking protein | Abolishes FGF-stimulated tyrosine phosphorylation. nih.govmedpath.com |

| GRB2 | Adaptor protein | Recruitment to FRS2 is prevented. frontiersin.org |

Effects on STAT and S6 Signaling Molecules

Beyond the core Ras-MAPK pathway, FGFR signaling also activates other important intracellular pathways, including the JAK-STAT and PI3K-AKT-mTOR pathways. nih.govnih.gov The Signal Transducer and Activator of Transcription (STAT) proteins and the ribosomal protein S6 (a downstream effector of the mTOR pathway) are key molecules involved in cell survival, proliferation, and metabolism.

Research indicates that infigratinib can modulate the activity of these pathways. Studies have reported a decrease in the phosphorylated, active forms of STAT-1, STAT-3, and S6 following treatment with infigratinib. nih.govresearchgate.net This suggests that by inhibiting the primary FGFR signal, infigratinib has a broader impact on the network of pathways that support malignant cell growth. However, the effect on the mTOR pathway can be complex. Some research has observed that while short-term infigratinib treatment effectively decreases the phosphorylation of S6 kinase (S6K) and S6, this phosphorylation can reappear after prolonged exposure. biorxiv.org This feedback reactivation of S6 phosphorylation may represent a mechanism of adaptive resistance to the drug. biorxiv.org

| Signaling Molecule | Pathway | Effect of Infigratinib |

| STAT-1, STAT-3 | JAK-STAT | Decreased phosphorylation. nih.govresearchgate.net |

| S6 Ribosomal Protein | PI3K-AKT-mTOR | Decreased phosphorylation with short-term treatment; potential for reactivation with prolonged treatment. biorxiv.org |

| S6 Kinase (S6K) | PI3K-AKT-mTOR | Decreased phosphorylation with short-term treatment; potential for reactivation with prolonged treatment. biorxiv.org |

Preclinical Pharmacological Characterization of Infigratinib Acetate in Oncology Models

In Vitro Efficacy in Cancer Cell Lines

The in vitro activity of infigratinib (B612010) has been established through a series of assays assessing its effects on cancer cell proliferation, cellular signaling, and mechanisms related to tumor progression.

Infigratinib demonstrates potent antiproliferative activity in cancer cell lines characterized by FGFR alterations. selleckchem.com In cell-free biochemical assays, infigratinib potently inhibits FGFR1, FGFR2, and FGFR3 with half-maximal inhibitory concentrations (IC50) of approximately 0.9-1.1 nM, 1.0-1.4 nM, and 1.0-2.0 nM, respectively. nih.govdovepress.commedchemexpress.com Its selectivity is highlighted by a significantly lower potency against FGFR4 (IC50 ≈ 60-61 nM) and other kinases like VEGFR2. selleckchem.comnih.govmedchemexpress.com

This potent enzymatic inhibition translates to effective suppression of cell growth in cancer cell lines that are dependent on FGFR signaling. For example, in bladder cancer cell lines with wild-type FGFR3 overexpression, infigratinib showed strong antiproliferative effects with IC50 values of 5 nM in RT112 cells, 15 nM in JMSU1 cells, 30 nM in RT4 cells, and 32 nM in SW780 cells. selleckchem.com Studies have also shown that infigratinib can overcome resistance mechanisms in certain cancer cells. For instance, it has been shown to restore sensitivity to chemotherapeutic agents like paclitaxel (B517696) and doxorubicin (B1662922) in multidrug-resistant tumor cells that overexpress ABCB1 (P-glycoprotein). nih.govresearchgate.net When used in combination with paclitaxel, infigratinib significantly decreased the viability and proliferation of resistant triple-negative breast cancer cells. nih.gov

Table 1: Antiproliferative Activity of Infigratinib in FGFR-Driven Cancer Cell Lines This table is interactive. Users can sort columns by clicking on the headers.

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

|---|---|---|---|

| RT112 | Bladder Cancer | FGFR3 Overexpression | 5 |

| JMSU1 | Bladder Cancer | FGFR3 Overexpression | 15 |

| RT4 | Bladder Cancer | FGFR3 Overexpression | 30 |

Source: Selleck Chemicals. selleckchem.com

Infigratinib effectively inhibits the crucial step of receptor activation by blocking the auto-phosphorylation of FGFR within cancer cells. selleckchem.comdovepress.com Upon ligand binding, FGFRs dimerize and phosphorylate tyrosine residues in their kinase domains, an event that initiates downstream signaling cascades responsible for cell proliferation and survival. nih.gov

In cellular auto-phosphorylation assays, infigratinib inhibited FGFR1, FGFR2, and FGFR3 with IC50 values of 6.5 nM, 5.8 nM, and 5.8 nM, respectively. dovepress.com This demonstrates that infigratinib potently interferes with the function of these receptors at the cellular level. Its selectivity was again confirmed, with a 38- to 60-fold lower potency observed against FGFR4 in cellular assays. dovepress.com Further experiments showed that infigratinib effectively suppressed the phosphorylation of FRS-2, a key adaptor protein in the FGFR signaling pathway, confirming its mechanism of action in blocking downstream signal transmission. nih.govresearchgate.net Studies in FGFR1-overexpressing cells demonstrated that infigratinib could down-regulate FGF2-induced phosphorylation of FGFR1 with an efficacy comparable to other known FGFR inhibitors. frontiersin.org

Table 2: Inhibition of FGFR Auto-phosphorylation by Infigratinib in Cellular Assays This table is interactive. Users can sort columns by clicking on the headers.

| Target | IC50 (nM) |

|---|---|

| FGFR1 | 6.5 |

| FGFR2 | 5.8 |

| FGFR3 | 5.8 |

Source: Dove Medical Press. dovepress.com

Infigratinib is described as a compound with both antineoplastic and anti-angiogenic activities. mycancergenome.orgmedkoo.com Its antineoplastic effects are a direct result of its ability to inhibit the proliferation and induce the death of tumor cells driven by aberrant FGFR signaling. mycancergenome.org The anti-angiogenic properties of infigratinib are linked to its inhibition of the FGF/FGFR pathway, which plays a role in the formation of new blood vessels (angiogenesis) that tumors require for growth and metastasis. nih.gov

Specifically, research has shown that infigratinib potently inhibits angiogenesis stimulated by basic fibroblast growth factor (bFGF). nih.gov However, it does not appear to impair blood vessel formation that is induced by vascular endothelial growth factor (VEGF), indicating a specific mechanism of anti-angiogenic action targeting the FGFR pathway. nih.gov This selective inhibition suggests that infigratinib's primary role in controlling angiogenesis is through the direct blockade of FGF-mediated signaling rather than a broad-spectrum effect on all angiogenic pathways. nih.gov

In Vivo Efficacy in Animal Xenograft Models

The antitumor effects of infigratinib observed in vitro have been validated in in vivo animal models, including traditional cell line-derived xenografts and more clinically relevant patient-derived xenografts.

Infigratinib has demonstrated significant antitumor activity in mouse and rat xenograft models of human tumors that harbor activating FGFR2 or FGFR3 alterations. drugbank.comresearchgate.net In a rat xenograft model using the RT112 human bladder cancer cell line, which contains an FGFR3-TACC3 fusion, oral administration of infigratinib led to potent, dose-dependent tumor growth inhibition. qedtx.com This inhibition of tumor growth was accompanied by a marked reduction in the phosphorylation of downstream signaling proteins like FRS2 and ERK in the tumor tissue, confirming target engagement in vivo. qedtx.com Similar efficacy has been noted in various preclinical models of cholangiocarcinoma and urothelial carcinoma with activating FGFR alterations. nih.govdrugbank.com

Table 3: In Vivo Efficacy of Infigratinib in a Rat Xenograft Model This table is interactive. Users can sort columns by clicking on the headers.

| Cancer Type | Cell Line | FGFR Alteration | Animal Model | Outcome |

|---|

Source: QED Therapeutics. qedtx.com

The efficacy of infigratinib has been further substantiated in patient-derived xenograft (PDX) models, where tumor tissues from human patients are implanted into immunocompromised mice. These models are considered more predictive of clinical outcomes. Infigratinib has shown potent antitumor activity across a range of FGFR fusion-positive PDX models, including those derived from cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma. qedtx.comfirstwordpharma.com

In a study focused on hepatocellular carcinoma (HCC), infigratinib treatment significantly decreased the growth rates of PDX models with high expression of FGFRs. nih.gov Conversely, it had no significant effect on the growth of tumors with low FGFR expression, underscoring its target-specific activity. nih.gov Research has also demonstrated that infigratinib shows a favorable therapeutic response in FGFR-dependent HCC PDX models. nih.gov The broad antitumor activity in these clinically relevant models provides a strong rationale for its investigation in patients with tumors harboring FGFR genetic alterations, regardless of the tissue of origin. qedtx.comfirstwordpharma.com

Table 4: Antitumor Activity of Infigratinib in Various PDX Models This table is interactive. Users can sort columns by clicking on the headers.

| Cancer Type | FGFR Status | Outcome |

|---|---|---|

| Hepatocellular Carcinoma | High FGFR Expression | Significant tumor growth inhibition |

| Hepatocellular Carcinoma | Low FGFR Expression | No significant effect on tumor growth |

| Cholangiocarcinoma | FGFR Fusion Positive | Reduction in tumor volume |

| Breast Cancer | FGFR Fusion Positive | Reduction in tumor volume |

| Gastric Cancer | FGFR Fusion Positive | Reduction in tumor volume |

Source: National Institutes of Health (NIH), FirstWord Pharma, QED Therapeutics. nih.govqedtx.comfirstwordpharma.com

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| Infigratinib (BGJ398) |

| Infigratinib acetate (B1210297) |

| Paclitaxel (PTX) |

| Doxorubicin (Dox) |

| Dasatinib |

| Erdafitinib (B607360) (JNJ-42756493) |

| Trametinib (B1684009) |

| Ponatinib |

| Dovitinib (TKI258) |

| Pemigatinib |

| Futibatinib (B611163) (TAS-120) |

| Debio 1347 |

| Lirafugratinib (RLY-4008) |

| Bemarituzumab |

| PD173074 |

| FIIN-2 |

| UPR1376 |

| Bevacizumab |

| Sorafenib |

| Lenvatinib |

| Regorafenib |

| Cabozantinib |

| Gefitinib |

| Adavosertib |

| Cilengitide |

| Arsenic trioxide (ATO) |

| Palbociclib |

| Tariquidar |

| Zosuquidar |

Histopathological and Molecular Endpoints of Anti-Tumor Efficacy (e.g., Anti-Mitotic and Pro-Apoptotic Activity)

The anti-tumor efficacy of infigratinib in preclinical oncology models is substantiated by histopathological evidence and the modulation of key molecular endpoints that regulate cell division and programmed cell death. Infigratinib's mechanism as a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) signaling directly impacts these cellular processes, leading to the suppression of tumor growth. drugbank.comnih.gov By blocking the downstream RAS-MAPK and PI3K-AKT pathways, infigratinib effectively halts uncontrolled cell proliferation and promotes apoptosis. nih.gov

Anti-Mitotic Activity

Infigratinib demonstrates significant anti-mitotic activity by disrupting the cell cycle progression of cancer cells. This is a direct consequence of inhibiting the FGFR signaling pathway, which is a critical regulator of cell proliferation. medpath.com Preclinical studies have shown that this inhibition leads to the arrest of the cell cycle, specifically at the G1 phase, thereby preventing cells from entering the synthesis phase and subsequent mitosis. medpath.com

Research in hepatocellular carcinoma (HCC) xenograft models has provided detailed molecular insights into this anti-mitotic effect. Treatment with infigratinib resulted in a marked downregulation of several positive cell cycle regulators. mdpi.com These findings indicate that infigratinib effectively stalls the cellular machinery required for division. Furthermore, an increase in the level of the cyclin-dependent kinase inhibitor p27 was observed, which further contributes to cell cycle arrest. mdpi.com In preclinical models of gastrointestinal stromal tumors (GIST), the anti-mitotic activity of FGFR inhibitors like infigratinib has been assessed using histopathological techniques such as H&E staining and immunohistochemistry. kuleuven.be

Table 1: Preclinical Anti-Mitotic Effects of Infigratinib on Molecular Markers in Hepatocellular Carcinoma (HCC) Models

| Molecular Marker | Function | Observed Effect of Infigratinib | Source |

|---|---|---|---|

| p-Rb (Phosphorylated Retinoblastoma protein) | Promotes G1/S phase transition | Significantly downregulated | mdpi.com |

| p-Cdc2 (Phosphorylated Cell division cycle 2) | Key regulator of mitosis | Significantly downregulated | mdpi.com |

| Cyclin B1 | Essential for progression into and out of mitosis | Significantly downregulated | mdpi.com |

| Cdc25C (Cell division cycle 25C) | Activates the Cyclin B1/Cdc2 complex | Reduced levels | mdpi.com |

| Survivin | Inhibitor of apoptosis protein, regulates mitosis | Significantly downregulated | mdpi.com |

| p27 | Cyclin-dependent kinase inhibitor | Significantly elevated | mdpi.com |

Pro-Apoptotic Activity

In addition to halting cell proliferation, infigratinib actively induces apoptosis, or programmed cell death, in cancer cells. The inhibition of constitutive FGFR signaling, which supports the survival of malignant cells, is a key driver of this pro-apoptotic effect. drugbank.comnih.gov

Studies in multidrug-resistant (MDR) cancer cell models have shown that while infigratinib alone did not induce apoptosis, its combination with chemotherapeutic agents like paclitaxel or doxorubicin resulted in a significant increase in cell death. mdpi.comresearchgate.net This enhanced apoptosis was confirmed by the elevated expression of key molecular markers of apoptosis. mdpi.comresearchgate.net

Further evidence comes from preclinical research on HCC, where the combination of infigratinib and bevacizumab was shown to augment the apoptotic activity. mdpi.com This was demonstrated by a significant increase in the levels of cleaved caspase 3, a critical executioner enzyme in the apoptotic cascade. mdpi.com In vitro studies combining infigratinib with the MEK inhibitor trametinib in certain cancer cell models also resulted in the induction of apoptosis. nih.gov

Table 2: Preclinical Pro-Apoptotic Effects of Infigratinib on Molecular Markers

| Cancer Model | Combination Agent | Molecular Marker | Observed Effect | Source |

|---|---|---|---|---|

| Multidrug-Resistant Breast Cancer Cells | Paclitaxel | Cleaved PARP | Increased expression | mdpi.com |

| Multidrug-Resistant Breast Cancer Cells | Paclitaxel | Cleaved Caspase-3 | Increased expression | mdpi.com |

| Hepatocellular Carcinoma (HCC) Xenograft | Bevacizumab | Cleaved Caspase-3 | Significant elevation | mdpi.com |

Mechanisms of Action and Resistance

Detailed Molecular Mechanism of Infigratinib

Infigratinib functions as a pan-FGFR inhibitor, meaning it targets multiple FGFR subtypes. drugbank.com It is a reversible, ATP-competitive inhibitor that binds to the kinase domain of FGFR1, FGFR2, and FGFR3 with high affinity. medchemexpress.comdrugbank.com This binding action prevents the autophosphorylation of the receptor, a critical step in the activation of the signaling cascade. drugbank.comncats.io By blocking this initial step, Infigratinib effectively shuts down the downstream signaling pathways, including the MAPK pathway, that drive the proliferation and survival of cancer cells with aberrant FGFR signaling. drugbank.com

Acquired Resistance Mechanisms to Infigratinib

As with many targeted therapies, acquired resistance to Infigratinib can develop over time, limiting its long-term efficacy. ccanewsonline.com One of the primary mechanisms of resistance is the emergence of secondary mutations in the FGFR2 kinase domain. nih.govaacrjournals.org These mutations can interfere with the binding of Infigratinib to the receptor, rendering the drug ineffective. nih.gov

Mechanisms of Resistance to Infigratinib Acetate in Preclinical Settings

Intrinsic Resistance Mechanisms to FGFR Inhibition

Intrinsic, or primary, resistance refers to the lack of response to an FGFR inhibitor in a tumor that harbors an FGFR alteration. This can be due to pre-existing molecular characteristics of the cancer cells that circumvent their dependency on FGFR signaling.

Role of Co-Occurring Genomic Aberrations in Tumor Models

The genomic landscape of a tumor is complex, and the presence of alterations in genes other than FGFR can influence the response to infigratinib (B612010). Preclinical and retrospective clinical analyses suggest that co-occurring mutations in certain tumor suppressor genes and oncogenes can mediate intrinsic resistance.

For instance, retrospective analyses of clinical trial data have indicated that patients with co-occurring alterations in genes such as TP53, BAP1, CDKN2A/B, or PBRM1 may have shorter progression-free survival when treated with FGFR inhibitors tandfonline.com. Specifically, tumors with TP53 alterations showed significantly poorer outcomes and a lack of tumor response tandfonline.com. Similarly, the presence of mutations in the PI3K pathway, such as in PIK3CA or loss of PTEN, has been observed in a subset of patients prior to FGFR inhibitor treatment, suggesting a potential role in de novo resistance nih.gov. These co-existing alterations can activate parallel signaling pathways that sustain tumor growth and survival, thereby reducing the tumor's reliance on the FGFR pathway alone.

Activation of Alternative Signaling Pathways at Baseline

Tumor cells can possess inherent mechanisms to bypass FGFR inhibition through the baseline activation of alternative signaling pathways. This means that even if infigratinib effectively blocks the FGFR pathway, other signaling cascades can maintain cell proliferation and survival.

Preclinical studies have identified several such bypass pathways. For example, in some FGFR3-mutant cancer cells, intrinsic resistance to FGFR inhibition is attributed to a dependency on the epidermal growth factor receptor (EGFR) signaling pathway nih.gov. A kinome-wide CRISPR/Cas9 screen in FGFR2-amplified gastric cancer models identified multiple kinases, including those involved in integrin-linked kinase (ILK) and SRC signaling, that could modify sensitivity to FGFR inhibition nih.gov. Co-targeting FGFR and EGFR or other ERBB family members (ERBB2/3) has been shown to enhance anti-proliferative effects in preclinical models, supporting the role of these pathways in mediating intrinsic resistance nih.gov.

Acquired Resistance Mechanisms to Infigratinib Acetate (B1210297)

Acquired resistance develops in tumors that initially respond to infigratinib but subsequently progress. This typically involves the selection and expansion of cancer cell clones that have developed new molecular alterations, allowing them to overcome the effects of the drug.

Emergence of Secondary FGFR Kinase Domain Mutations (e.g., N550, V565)

One of the most common mechanisms of acquired resistance to ATP-competitive FGFR inhibitors like infigratinib is the emergence of secondary mutations within the FGFR kinase domain itself nih.govnih.govciteab.com. These mutations can interfere with drug binding, often through steric hindrance, while preserving the kinase activity of the receptor.

Analyses of circulating tumor DNA (ctDNA) and tumor biopsies from patients who progressed on infigratinib and other reversible FGFR inhibitors have consistently identified a range of these mutations nih.govnih.govciteab.com. The most frequently reported mutations occur at two key locations: the "molecular brake" and the "gatekeeper" residue.

N550 (Molecular Brake): Mutations at the asparagine 550 (N550) residue (e.g., N550K, N550H) are common. The N550 residue is part of the molecular brake mechanism that helps maintain the kinase in an inactive state. Mutations here can lead to constitutive activation of the receptor, which may contribute to resistance.

V565 (Gatekeeper): The valine 565 (V565) residue acts as a "gatekeeper," controlling access to a hydrophobic pocket within the ATP-binding site. Mutations at this position, such as V565F or V565L, introduce bulkier amino acids that physically obstruct the binding of infigratinib to the kinase domain nih.govnih.govoaepublish.com. Structural modeling confirms that these mutations cause a steric clash with infigratinib in the FGFR2 binding pocket nih.govoaepublish.com.

In a combined analysis of 82 patients with FGFR2-altered cholangiocarcinoma who developed resistance, secondary FGFR2 kinase domain mutations were found in 60% of cases. Mutations affecting the N550 and V565 residues were the most prevalent, accounting for 63% and 47% of all detected kinase domain mutations, respectively nih.govnih.govciteab.combroadinstitute.org. Often, multiple different resistance mutations (polyclonal mutations) can be detected in a single patient, highlighting the heterogeneity of resistance mechanisms nih.govnih.govaacrjournals.org.

| Residue Location | Type | Common Mutations | Mechanism of Resistance |

|---|---|---|---|

| N550 | Molecular Brake | N550K, N550H, N550D, N550T | Alters kinase conformation, potentially leading to constitutive activation. |

| V565 | Gatekeeper | V565F, V565L, V565I | Causes steric hindrance, preventing inhibitor binding to the ATP pocket. |

Activation of Compensatory Signaling Pathways

Beyond on-target alterations, tumor cells can develop resistance by activating alternative signaling pathways that bypass the need for FGFR signaling. This "bypass signaling" allows the cancer cells to maintain critical functions like proliferation and survival despite effective FGFR blockade by infigratinib.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Its upregulation is a well-established mechanism of resistance to various targeted therapies, including FGFR inhibitors nih.govnih.govamegroups.org.

Preclinical models have shown that prolonged exposure to FGFR inhibitors can lead to the activation of this pathway tandfonline.com. In some cases, this activation is driven by the acquisition of new mutations in genes within the pathway, such as PIK3CA or loss-of-function alterations in PTEN nih.gov. The detection of PIK3CA mutations in post-progression biopsies confirms the clinical relevance of this resistance mechanism tandfonline.comresearchgate.net. Activation of the PI3K/AKT/mTOR pathway can uncouple the cell's survival from the MAPK pathway, which is typically the primary downstream effector of FGFR signaling nih.gov. This allows the tumor to continue to grow despite the inhibition of FGFR and MAPK signaling by infigratinib. The potential to overcome this resistance mechanism has been explored in preclinical settings, with combination therapies involving both FGFR and PI3K/mTOR inhibitors showing promise tandfonline.com.

Role of Other Bypass Pathway Activations (e.g., MET amplification)

In the landscape of targeted cancer therapy, the activation of alternative signaling pathways is a well-documented mechanism of acquired resistance. This "bypass track" resistance allows cancer cells to circumvent the therapeutic blockade of a primary oncogenic driver by utilizing redundant signaling cascades to maintain critical downstream pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are essential for cell proliferation and survival researchgate.netnih.govnih.gov.

Preclinical research has identified the amplification and subsequent activation of the MET (mesenchymal-epithelial transition) proto-oncogene as a key bypass mechanism conferring resistance to various tyrosine kinase inhibitors (TKIs) mdpi.comnih.gov. This phenomenon has been specifically implicated in the development of resistance to FGFR inhibitors, including infigratinib (also known as BGJ398).

A key preclinical study investigated the mechanisms of acquired resistance to a novel FGFR inhibitor by developing resistant variants of lung, gastric, and bladder cancer cell lines that were initially sensitive to the drug nih.gov. The findings revealed that acquired resistance was consistently associated with an increased expression of the MET receptor tyrosine kinase nih.gov.

In bladder cancer cells (RT-112), for instance, it was demonstrated that activation of MET signaling, induced by its ligand hepatocyte growth factor (HGF), could protect the cells from the cytotoxic effects of infigratinib nih.gov. Furthermore, the stable overexpression of MET in sensitive cancer cells was sufficient to nullify the growth-inhibitory effects of the FGFR inhibitor. Conversely, the pharmacologic inhibition of MET activity in the resistant cell lines successfully restored their sensitivity to the FGFR inhibitor nih.gov. These findings are consistent with other research in FGFR1-amplified lung cancer cells, which also identified MET activation as a mechanism of acquired resistance to FGFR inhibitors nih.gov. This body of evidence underscores that MET amplification can function as an effective bypass pathway, reactivating downstream signaling and thereby limiting the therapeutic efficacy of infigratinib in preclinical models.

| Cancer Type | Cell Line | Resistance Mechanism | Experimental Observation | Reference |

|---|---|---|---|---|

| Lung Cancer | NCI-H1703 | MET Overexpression | Acquired resistance to FGFR inhibitor associated with increased MET expression. | nih.gov |

| Gastric Cancer | SNU-16 | MET Overexpression | Development of resistance to FGFR inhibitor linked to elevated MET levels. | nih.gov |

| Bladder Cancer | RT-112 | MET Overexpression / Activation | HGF-mediated MET activation protected cells from infigratinib (BGJ398). Inhibition of MET restored sensitivity. | nih.gov |

Modulation of Drug Efflux Transporter Function (e.g., ABCB1-mediated efflux)

The overexpression of ATP-binding cassette (ABC) transporters is a significant mechanism of multidrug resistance (MDR) in cancer cells. These transporters function as energy-dependent efflux pumps, actively extruding a wide variety of xenobiotics, including therapeutic agents, from the cell interior. This process reduces the intracellular drug concentration, thereby diminishing cytotoxic efficacy and leading to therapeutic resistance frontiersin.orgnih.gov.

Among the ABC transporter family, P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most extensively studied and clinically relevant efflux pumps nih.gov. Overexpression of ABCB1 has been shown to confer resistance to a broad spectrum of anticancer drugs, including several classes of TKIs such as imatinib (B729) and dasatinib frontiersin.orgnih.gov. The mechanism involves the recognition of the TKI as a substrate by the ABCB1 transporter, which then actively pumps the drug out of the cancer cell, preventing it from reaching its intracellular target at a sufficient concentration frontiersin.org.

Preclinical studies have established that infigratinib (BGJ398) directly interacts with the ABCB1 transporter. Research has shown that infigratinib can inhibit the efflux of known ABCB1 substrates, such as calcein AM, from multidrug-resistant cancer cells nih.gov. This inhibitory action suggests a direct interaction between infigratinib and the transporter protein nih.gov. While this interaction has been explored for its potential to reverse resistance to other chemotherapies, it also indicates that infigratinib itself may be a substrate for ABCB1-mediated efflux frontiersin.orgnih.gov. If cancer cells upregulate the expression of the ABCB1 transporter, they could potentially develop resistance to infigratinib by actively expelling it.

This principle has been demonstrated for other kinase inhibitors. For example, in preclinical models, cancer cells overexpressing ABCB1 were found to be resistant to the Aurora kinase inhibitor GSK-1070916. This resistance was characterized by a lower intracellular accumulation of the drug, and it could be reversed by co-treatment with a known ABCB1 inhibitor, verapamil frontiersin.org. Furthermore, GSK-1070916 was shown to stimulate the ATPase activity of ABCB1, a characteristic of transported substrates frontiersin.org. Given the documented interaction between infigratinib and ABCB1, a similar mechanism of resistance is plausible in preclinical settings where increased ABCB1 expression could lead to reduced intracellular accumulation and efficacy of infigratinib.

| Compound | Drug Class | Interaction with ABCB1 | Consequence of Interaction | Reference |

|---|---|---|---|---|

| Infigratinib (BGJ398) | FGFR Inhibitor | Inhibits efflux of other ABCB1 substrates (e.g., Calcein AM). | Demonstrates direct interaction with the ABCB1 transporter, suggesting it may also be a substrate. | nih.gov |

| Imatinib / Dasatinib | Tyrosine Kinase Inhibitor | Substrates for ABCB1-mediated efflux. | Overexpression of ABCB1 confers resistance to these TKIs. | nih.gov |

| GSK-1070916 | Aurora Kinase Inhibitor | Substrate for ABCB1-mediated efflux; stimulates ABCB1 ATPase activity. | ABCB1 overexpression leads to resistance via reduced intracellular drug accumulation. | frontiersin.org |

| Verapamil | ABCB1 Inhibitor | Inhibits ABCB1 transporter function. | Can restore sensitivity to ABCB1 substrate drugs in resistant cells. | frontiersin.org |

Structural Biology and Ligand Target Interactions of Infigratinib Acetate

Detailed Analysis of Binding Site within FGFR Kinase Domain

Infigratinib (B612010) binds within the highly conserved ATP-binding pocket located between the N-lobe and C-lobe of the FGFR kinase domain. nih.govdrugbank.com This binding action prevents the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. drugbank.com The kinase domain itself is composed of a smaller N-lobe and a larger C-lobe, connected by a hinge region that is a critical site for inhibitor binding. tandfonline.com

Molecular docking and structural studies have identified key amino acid residues within the FGFR2 kinase domain that interact directly with infigratinib. tandfonline.com The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions:

Hydrogen Bonds : The carbonyl and amino groups of Alanine-567 (Ala567) in the hinge region form crucial hydrogen bonds with the phenylamine NH and the adjacent pyrimidine (B1678525) nitrogen of infigratinib, respectively. tandfonline.com Additionally, a weaker hydrogen bond is formed between the backbone carbonyl oxygen of Glutamate-565 (Glu565) and a carbon-hydrogen group on the pyrimidine ring of the inhibitor. tandfonline.com

Hydrophobic Interactions : The dichloro, dimethoxy phenyl ring of infigratinib engages in hydrophobic interactions with Valine-564 (Val564). tandfonline.com Further hydrophobic interactions with residues such as Leucine-487 (Leu487), Glycine-570 (Gly570), and Leucine-633 (Leu633) also contribute to the binding affinity. tandfonline.comresearchgate.net These hydrophobic interactions are significant contributors to the selectivity of infigratinib for FGFRs over other tyrosine kinases. frontiersin.org

The following table summarizes the key interacting residues in the FGFR2 binding site.

| Interacting Residue | Interaction Type | Interacting Moiety on Infigratinib |

| Ala567 | Hydrogen Bond | Phenylamine NH & Pyrimidine Nitrogen |

| Glu565 | Hydrogen Bond | Pyrimidine C-H |

| Val564 | Hydrophobic | Dichloro, dimethoxy phenyl ring |

| Leu487 | Hydrophobic | Not specified |

| Gly570 | Hydrophobic | Not specified |

| Leu633 | Hydrophobic | Not specified |

Resolved Crystal Structures of Infigratinib-FGFR Complexes

The precise binding mode of infigratinib has been confirmed by X-ray crystallography. The crystal structure of infigratinib in complex with the kinase domain of FGFR1 has been resolved and is available in the Protein Data Bank (PDB). frontiersin.orgresearchgate.net This structural data provides a detailed three-dimensional view of the ligand-receptor interactions at an atomic level, confirming the interactions predicted by molecular docking studies. The structure reveals how the inhibitor orients itself within the ATP-binding cleft, validating the key hydrogen bonds with the hinge region and the hydrophobic interactions that anchor it in place. frontiersin.org

| PDB ID | Complex | Resolution (Å) | Description |

| 3TT0 | FGFR1 Kinase Domain in complex with Infigratinib | Not Specified in Snippets | Shows infigratinib bound to the ATP-binding site, highlighting key interactions with hinge residues and the hydrophobic pocket. frontiersin.orgresearchgate.net |

Molecular Determinants Governing FGFR Selectivity and Binding Affinity

Infigratinib is recognized as a selective pan-FGFR inhibitor with significantly higher potency against FGFR1, FGFR2, and FGFR3 compared to FGFR4 and other kinases like VEGFR. nih.govtandfonline.com This selectivity is governed by specific molecular features of both the inhibitor and the receptor's binding site.

A key structural feature of infigratinib responsible for its high affinity and selectivity is the 3,5-dimethoxyphenyl group. tandfonline.comfrontiersin.org This moiety fits snugly into a hydrophobic pocket near the gatekeeper residue of the FGFR kinase domain. frontiersin.org The gatekeeper residue, Valine-564 in FGFR2, controls access to this pocket. tandfonline.com The specific nature of this hydrophobic pocket and the interactions formed by the dimethoxyphenyl group are critical for the potent inhibition of FGFR1-3. frontiersin.org For instance, the gatekeeper mutation V564F, which replaces the smaller valine with a larger phenylalanine, can cause steric hindrance that prevents the 3,5-dimethoxyphenyl group from binding effectively, leading to drug resistance. tandfonline.com

Biochemical assays have quantified the inhibitory activity of infigratinib, confirming its selectivity. The half-maximal inhibitory concentrations (IC50) demonstrate that infigratinib inhibits FGFR1, FGFR2, and FGFR3 at low nanomolar concentrations, while its potency against FGFR4 is 38 to 60 times lower. tandfonline.com This biochemical selectivity translates to targeted activity in cellular environments. tandfonline.com

The table below presents the biochemical IC50 values of infigratinib for different FGFR isoforms.

| Target Kinase | Biochemical IC50 (nmol/L) |

| FGFR1 | 0.9 tandfonline.com |

| FGFR2 | 1.4 tandfonline.com |

| FGFR3 | 1.0 tandfonline.com |

| FGFR4 | >38-fold lower potency vs FGFR1-3 tandfonline.com |

Medicinal Chemistry and Drug Discovery Aspects of Infigratinib Acetate

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity

The development of Infigratinib (B612010) (also known as BGJ398) involved extensive SAR studies to optimize its inhibitory activity against FGFRs while maintaining selectivity over other kinases. These investigations were crucial in defining the structural features necessary for effective and specific target engagement.

A pharmacophore model, generated from the crystal structure of Infigratinib, identified several essential features for its binding and inhibitory activity. eurekaselect.com These key pharmacophoric elements include a hydrogen bond donor, hydrophobic regions, a positive ionizable feature, and aromatic rings. eurekaselect.com

The core structure of Infigratinib is built upon an N-aryl-N'-pyrimidin-4-yl urea (B33335) scaffold, which is critical for its interaction within the ATP-binding pocket of the FGFR kinase domain. researchgate.net This scaffold facilitates the formation of two crucial hydrogen bonds with the hinge region residue, Ala564. researchgate.net In contrast, other FGFR inhibitors like erdafitinib (B607360) only form one hydrogen bond with this residue. researchgate.net

Further analysis of the Infigratinib-FGFR1 complex has revealed specific interactions with key residues such as Leu487, Glu565, Ala567, Gly570, and Leu633, which are vital for strong binding affinity. patsnap.com The molecule also contains a solubilizing group, an ethyl piperazine (B1678402) moiety, which enhances its physicochemical properties. researchgate.net Computational studies have also defined a pharmacophore model for FGFR3 inhibitors, using Infigratinib as a benchmark, that consists of three aromatic rings and one hydrogen bond acceptor. nih.gov

SAR studies have demonstrated that specific chemical substitutions on the Infigratinib scaffold have a profound impact on its potency and selectivity. mdpi.com A pivotal finding was the preference for particular substitutions on the NH-phenyl ring of the molecule. mdpi.com

Research established that incorporating 2,6-dichloro or 3,5-dimethoxy substitutions in this region was optimal for conferring high potency and selectivity for the FGFR kinases. mdpi.com The final structure of Infigratinib incorporates a 3-(2,6-dichloro-3,5-dimethoxyphenyl) group, reflecting the culmination of these optimization efforts.

| Substitution Analysis on NH-Phenyl Ring | |

| Substitution Pattern | Impact on Activity |

| 2,6-dichloro | Preferred for potency and selectivity mdpi.com |

| 3,5-dimethoxy | Preferred for potency and selectivity mdpi.com |

Computational Modeling in Drug Design and Optimization

Computational methods were instrumental in the discovery and characterization of Infigratinib and other FGFR inhibitors. These in silico techniques allow for the efficient screening of large compound libraries and the prediction of molecular interactions and properties, accelerating the drug development process.

Virtual screening is a powerful computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. colab.ws In the context of FGFR inhibitors, pharmacophore-based virtual screening has been successfully employed. eurekaselect.com

One such study used a pharmacophore model derived from the crystal structure of Infigratinib to screen the MayBridge database, which contained over 65,000 compounds. eurekaselect.combenthamdirect.com This approach aimed to identify novel compounds with pharmacophoric features similar to Infigratinib. eurekaselect.combenthamdirect.com The screening led to the identification of several "hit" compounds, which were then evaluated based on their fit score and docking score against the FGFR-1 receptor. eurekaselect.combenthamdirect.com This demonstrates how a known inhibitor like Infigratinib can serve as a template to discover new potential therapeutic agents. eurekaselect.combenthamdirect.com

| Virtual Screening Results Based on Infigratinib Pharmacophore benthamdirect.com | ||

| Compound | Fit Score | LibDock Score |

| Infigratinib | 4.58901 | 122.474 |

| Hit-1 | 4.36649 | 123.289 |

| Hit-4 | 3.71732 | 123.353 |

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govsciencepublishinggroup.com This approach is based on the principle that similar structures with comparable physicochemical properties exhibit similar biological activities. nih.gov QSAR modeling is widely used in the design of novel inhibitors. nih.gov

In the field of FGFR inhibitors, QSAR has been employed to screen datasets and predict the inhibitory activity of new compounds. nih.gov Infigratinib was included as a benchmark compound in a study to develop a QSAR model for FGFR3 inhibitors, highlighting its established role in the field. nih.gov

Beyond activity prediction, in silico tools are also used to predict other important properties. For instance, the toxicity and mutagenicity of Infigratinib and its degradation products have been predicted using specialized software like DEREK Nexus®. researchgate.net Furthermore, molecular dynamics simulations have been used to provide in silico predictions on how clinically acquired mutations in FGFR2 (such as N549H/K) can lead to resistance by weakening the binding affinity of Infigratinib. patsnap.com These computational predictions are crucial for anticipating potential drug resistance mechanisms and guiding the design of next-generation inhibitors. patsnap.com

Preclinical Biomarkers and Target Engagement Studies for Infigratinib Acetate

Phosphorylation Status of FGFR and Downstream Signaling Molecules as Pharmacodynamic Markers

The primary mechanism of action for infigratinib (B612010) is the inhibition of FGFR autophosphorylation, which blocks the initiation of downstream signaling cascades that drive cell proliferation and survival. drugbank.com The phosphorylation status of FGFR and its key downstream signaling proteins serves as a direct and reliable pharmacodynamic marker of infigratinib's target engagement in preclinical models.

In biochemical and cellular assays, infigratinib has demonstrated potent inhibition of FGFR1, FGFR2, and FGFR3 autophosphorylation. qedtx.com This inhibition prevents the subsequent phosphorylation and activation of critical adaptor proteins and signaling molecules. One key substrate is the Fibroblast Growth Factor Receptor Substrate 2 (FRS2), whose phosphorylation is a pivotal event in propagating the signal from activated FGFRs. nih.gov Preclinical studies have shown that treatment with infigratinib leads to a decreased expression of the phosphorylated, or activated, forms of both FGFR and FRS-2. nih.gov

Beyond the immediate receptor complex, the inhibitory effects of infigratinib extend to downstream signaling pathways, including the JAK-STAT pathway. A notable decrease in the phosphorylation of downstream signaling molecules such as STAT-1, STAT-3, and the ribosomal protein S6 has been observed following infigratinib treatment in preclinical models. nih.gov This demonstrates that infigratinib effectively dampens the oncogenic signals that are constitutively active in tumors with FGFR aberrations.

The potency of infigratinib against FGFR phosphorylation is summarized in the table below.

| Target | Assay Type | IC50 (nM) |

|---|---|---|

| FGFR1 | Biochemical | 1.1 |

| FGFR2 | Biochemical | 1.0 |

| FGFR3 | Biochemical | 2.0 |

| FGFR4 | Biochemical | 61 |

IC50: The half maximal inhibitory concentration, which represents the concentration of a drug that is required for 50% inhibition in vitro.

Gene Expression Modulation in Response to Infigratinib Acetate (B1210297) Treatment

While detailed global gene expression analyses from preclinical studies of infigratinib are not widely available in published literature, some studies have touched upon changes in the expression of specific genes. For instance, in cholangiocarcinoma (CCA) cell lines, infigratinib treatment has been shown to suppress the expression levels of FGFR2. researchgate.net This suggests a potential feedback mechanism where inhibiting the receptor's activity also leads to a downregulation of its expression.

Further research using techniques such as quantitative polymerase chain reaction (qPCR) has been utilized to assess relative gene expression changes following treatment, though specific gene targets modulated by infigratinib are not extensively detailed in current literature. nih.gov

Proteomic Signatures Indicating Pathway Inhibition

Proteomic analyses, which involve the large-scale study of proteins, can provide a comprehensive signature of a drug's effect on cellular pathways. For infigratinib, while comprehensive proteomic studies defining a specific signature of pathway inhibition are not yet widely published, existing data from Western blotting analyses confirm changes in protein levels and phosphorylation status.

In preclinical models of hepatocellular carcinoma (HCC), treatment with infigratinib resulted in altered levels of the FGFR proteins themselves. In one patient-derived xenograft model, levels of FGFR-1, -3, and -4 proteins were significantly reduced, whereas the level of FGFR-2 was increased. mdpi.com This differential effect on FGFR isoform expression suggests complex regulatory feedback mechanisms in response to pathway inhibition. These analyses, while not constituting a global proteomic signature, provide initial insights into the protein-level changes induced by infigratinib and confirm the drug's engagement with its intended targets and pathways.

Preclinical Combination Therapeutic Strategies with Infigratinib Acetate

Synergistic Effects with PI3K/AKT/mTOR Pathway Inhibitors in Resistant Models

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its upregulation has been identified as a significant mechanism of acquired resistance to infigratinib (B612010). nih.govaacrjournals.org Preclinical research has shown that combining infigratinib with inhibitors of the PI3K/AKT/mTOR pathway can synergistically enhance antitumor responses, particularly in resistant cancer models.

In models of FGFR2-mutant endometrial cancer, the combination of infigratinib (BGJ398) with pan-PI3K inhibitors, such as GDC-0941 and BKM120, or the p110α-selective inhibitor BYL719 (alpelisib), has demonstrated strong synergistic effects. ascopubs.org Studies in FGFR2-mutant endometrial cancer cell lines (AN3CA, JHUEM2, and MFE296) revealed that the combination of infigratinib and GDC-0941 or BYL719 led to a significant increase in cell death and a decrease in long-term survival. ascopubs.org Notably, these synergistic effects were observed at low concentrations of the PI3K inhibitors that only partially inhibited AKT. ascopubs.org In vivo studies using xenograft models of FGFR2-mutant endometrial cancer further confirmed these findings, with the combination of infigratinib and GDC-0941 resulting in tumor regression, a significant improvement over the moderate tumor growth inhibition seen with either drug alone. ascopubs.org

A proteomics-based approach in infigratinib-resistant FGFR2 fusion-positive cholangiocarcinoma cells, which harbor mutations like p.E565A, identified an upregulation of the PI3K/AKT/mTOR pathway as a key resistance mechanism. nih.govaacrjournals.org Subsequent in vitro drug sensitivity studies demonstrated that the addition of an mTOR inhibitor could re-sensitize these resistant cells to infigratinib. nih.govaacrjournals.orgaacrjournals.org The combination of infigratinib with the mTOR inhibitor INK128 showed synergistic effects in these resistant cell lines. aacrjournals.org

These findings provide a strong rationale for the clinical investigation of combining infigratinib with PI3K/AKT/mTOR pathway inhibitors to overcome or delay the onset of resistance in patients with FGFR-driven cancers.

Table 1: Preclinical Studies of Infigratinib in Combination with PI3K/AKT/mTOR Pathway Inhibitors

| Cancer Model | Combination Agent(s) | Key Findings | Reference(s) |

|---|---|---|---|

| FGFR2-mutant Endometrial Cancer | GDC-0941 (pan-PI3K inhibitor), BYL719 (p110α-selective inhibitor) | Strong synergy in inhibiting cell proliferation and inducing cell death in vitro; Combination led to tumor regression in vivo. | ascopubs.org |

Reversal of Multidrug Resistance in Chemo-Sensitive Cancer Models

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which actively efflux chemotherapeutic drugs from cancer cells. Preclinical studies have revealed a novel role for infigratinib in reversing MDR.

It has been demonstrated that infigratinib can restore the sensitivity of a wide range of ABCB1-overexpressing cancer cells to conventional chemotherapeutic agents, such as paclitaxel (B517696) and doxorubicin (B1662922). nih.govresearchgate.net This effect was observed in chemo-resistant triple-negative breast cancer (TNBC) and gastrointestinal stromal tumor (GIST) cell lines. nih.govresearchgate.net The mechanism underlying this sensitization is the ability of infigratinib to inhibit the efflux function of the ABCB1 transporter, thereby increasing the intracellular concentration of the chemotherapeutic drugs. nih.govresearchgate.net

In preclinical models, the combination of infigratinib with paclitaxel or doxorubicin in MDR-overexpressing cancer cells resulted in a significant increase in apoptosis compared to treatment with the chemotherapeutic agents alone. researchgate.net This suggests that infigratinib can act as a chemosensitizer, potentially expanding its therapeutic application beyond FGFR-altered cancers to a broader range of chemo-resistant tumors.

Table 2: Infigratinib-Mediated Reversal of Multidrug Resistance

| Cancer Model | Chemotherapeutic Agent | Key Findings | Reference(s) |

|---|---|---|---|

| ABCB1-overexpressing Triple-Negative Breast Cancer (TNBC) | Paclitaxel, Doxorubicin | Infigratinib restored sensitivity and significantly increased apoptosis when used in combination. | nih.govresearchgate.net |

Combination with Other Targeted Agents (e.g., MEK inhibitors) in Preclinical Disease Models

To further enhance the therapeutic efficacy of infigratinib and combat resistance mechanisms involving alternative signaling pathways, preclinical studies have explored its combination with other targeted agents, most notably MEK inhibitors. The Mitogen-activated protein kinase (MAPK) pathway, which includes RAS, RAF, and MEK, is another critical signaling cascade often activated in cancer.

In preclinical models of FGFR2-amplified cancers of unknown primary (CUP), the combination of infigratinib (BGJ-398) with the MEK inhibitor trametinib (B1684009) has shown remarkable synergistic activity. medrxiv.orgnih.gov In vitro, this combination led to a significant inhibition of cell proliferation and viability in CUP cell lines. medrxiv.org In vivo, the combined treatment of patient-derived xenografts (PDXs) resulted in a drastic reduction in tumor volume compared to single-agent treatments. medrxiv.org The rationale for this combination is that while infigratinib effectively targets the FGFR2 driver mutation, residual ERK1/2 phosphorylation can persist through alternative mechanisms, which can be effectively blocked by a MEK inhibitor. medrxiv.org

Furthermore, in colorectal cancer models with BRAF mutations, the combination of infigratinib with the MEK inhibitor selumetinib (B1684332) and the BRAF inhibitor dabrafenib (B601069) showed enhanced efficacy. aacrjournals.org Infigratinib helped to overcome the feedback activation of receptor tyrosine kinases (RTKs), including FGFR, that can occur in response to MAPK pathway inhibition. aacrjournals.org

These findings suggest that co-targeting the FGFR and MEK/MAPK pathways is a promising strategy to achieve more profound and durable antitumor responses in various cancer types. medrxiv.orgascopubs.org

Table 3: Preclinical Combination of Infigratinib with Other Targeted Agents

| Cancer Model | Combination Agent(s) | Key Findings | Reference(s) |

|---|---|---|---|

| FGFR2-amplified Cancers of Unknown Primary (CUP) | Trametinib (MEK inhibitor) | Synergistic inhibition of cell proliferation in vitro; Drastic tumor volume reduction in vivo. | medrxiv.orgnih.gov |

Preclinical Pharmacokinetics and Metabolism of Infigratinib Acetate

Absorption and Distribution Characteristics in Animal Models

Oral Bioavailability Studies in Rodent and Non-Rodent Species

The oral bioavailability of infigratinib (B612010) has been evaluated in several preclinical species, demonstrating variability that is dependent on the species and formulation. In rodents, such as mice and rats, the absolute oral bioavailability is approximately 30%. clinicaltrials.gov Specifically, in female Wistar rats administered an oral dose of 10 mg/kg, the maximum plasma concentration (Cmax) of 260 nM was reached 4 hours post-administration. portico.org The terminal elimination half-life for oral administration in these rats was 4.8 hours. portico.org Another study in rats reported an oral bioavailability of 32%. medchemexpress.com

In non-rodent species, such as dogs, the oral bioavailability of infigratinib is considerably lower, reported to be 2.4%. clinicaltrials.gov The terminal elimination half-life in dogs was found to be 3.1 hours. clinicaltrials.gov The significant difference in oral bioavailability between rodents and dogs highlights species-specific variations in absorption and/or first-pass metabolism. clinicaltrials.govfda.gov These studies are crucial for understanding the pharmacokinetic profile of infigratinib and for selecting appropriate animal models for further preclinical development. biotechfarm.co.il

Table 1: Oral Bioavailability of Infigratinib in Different Animal Species

| Species | Oral Bioavailability (%) | Reference |

|---|---|---|

| Mouse | ~30 | clinicaltrials.gov |

| Rat | ~30-32 | clinicaltrials.govportico.orgmedchemexpress.com |

| Dog | 2.4 | clinicaltrials.gov |

Tissue Distribution and Brain Penetration Studies in Animal Models

Preclinical studies have shown that infigratinib is extensively distributed into peripheral tissues following administration. fda.gov In rats that received a single oral dose of radiolabeled infigratinib, the compound was found to distribute to various tissues, including the brain. fda.gov This indicates that infigratinib can cross the blood-brain barrier (BBB). fda.gov

The brain-to-plasma concentration ratio, based on the area under the curve (AUC), was determined to be 0.682 in rats after a single oral dose, signifying a notable level of brain penetration. drugbank.com Further studies in mice have also investigated the brain distribution of infigratinib, particularly in the context of brain tumors. researchgate.net One study utilizing a cassette-dosing strategy in mice found that infigratinib accumulates significantly in both flank and orthotopic brain tumors relative to normal brain tissue. researchgate.net The unbound fraction of infigratinib in brain tissue has been determined to be 0.01. oup.com

Metabolic Pathways in Preclinical Models

Identification of Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) Mediated Metabolism

In vitro studies have identified the primary enzymes responsible for the metabolism of infigratinib. The majority of its metabolism, approximately 94%, is mediated by the cytochrome P450 enzyme CYP3A4. fda.govdrugbank.com A smaller portion, about 6%, is metabolized by flavin-containing monooxygenase 3 (FMO3). drugbank.com

The metabolism of infigratinib has been studied in hepatocytes from rats, dogs, and humans. clinicaltrials.gov In these in vitro systems, two primary biotransformation pathways were observed across all species: N-oxidation to form the metabolite BQR917 and N-de-ethylation to form BHS697. clinicaltrials.gov In rats, both pathways were of similar importance. clinicaltrials.gov In dogs, the N-oxidation pathway was predominant, while in human hepatocytes, N-de-ethylation was the major pathway. clinicaltrials.gov

Characterization of Active Metabolites (e.g., BHS697, CQM157) and their Metabolic Fate

BHS697 is formed through the CYP3A4-mediated N-de-ethylation of infigratinib. clinicaltrials.govnih.gov It undergoes further metabolism, also mediated by CYP3A4. drugbank.com CQM157 is generated through biotransformation pathways and is further metabolized by both Phase I and Phase II metabolic processes. drugbank.comnih.gov The major route of elimination for infigratinib and its metabolites in preclinical species like rats and dogs is through the feces. clinicaltrials.gov

Table 2: Major Active Metabolites of Infigratinib

| Metabolite | Formation Pathway | Contribution to Pharmacological Activity | Reference |

|---|---|---|---|

| BHS697 | CYP3A4-mediated N-de-ethylation | 16% - 33% | clinicaltrials.govdrugbank.comnih.gov |

| CQM157 | Biotransformation | 9% - 12% | drugbank.comnih.gov |

In Vitro and In Vivo Preclinical Drug-Drug Interaction Studies

Preclinical studies have been conducted to evaluate the potential for drug-drug interactions with infigratinib. In vitro studies have shown that infigratinib does not inhibit several key cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP2D6, at concentrations up to 10,000 nM, suggesting a low risk of drug-drug interactions mediated by these enzymes. portico.org However, infigratinib has demonstrated moderate inhibition of CYP3A4 and CYP2C19 in human liver microsomes. nih.gov

Further in vitro research has identified infigratinib as a potent reversible inhibitor and a mechanism-based inactivator of CYP3A4 and CYP2J2. researchgate.netresearchgate.net This suggests a potential for clinically relevant metabolic drug-drug interactions. researchgate.net For instance, co-administration with strong or moderate CYP3A4 inhibitors has been shown to increase infigratinib plasma concentrations, while co-administration with strong or moderate CYP3A4 inducers may decrease its plasma levels. tga.gov.aujhoponline.com

In vivo preclinical studies have also explored the synergistic effects of infigratinib when combined with other therapeutic agents. These studies have demonstrated synergistic antitumor effects when infigratinib is used in combination with cisplatin, ganetespib (B611964) (an HSP90 inhibitor), vinorelbine, rapamycin, BYL-719 (a PI3K inhibitor), and imatinib (B729) in various cancer models. portico.org

Advanced Preclinical Methodologies and Models in Infigratinib Acetate Research

In Vitro Cell-Based Assays for Efficacy and Resistance Profiling

In vitro cell-based assays represent the initial and most fundamental step in evaluating the biological activity of infigratinib (B612010) acetate (B1210297). These assays utilize established cancer cell lines, often those with well-characterized genetic alterations such as Fibroblast Growth Factor Receptor (FGFR) fusions or mutations, to assess the direct effects of the compound on cancer cell behavior and survival.

The primary goal of a targeted therapy like infigratinib acetate is to inhibit the growth and survival of cancer cells. Assays that measure cell proliferation, viability, and apoptosis are therefore essential for determining its potency and efficacy at the cellular level.

Cell Proliferation and Viability: The anti-proliferative effects of this compound have been demonstrated across various cancer cell lines, particularly those harboring FGFR2 alterations. The sulphorhodamine B (SRB) assay, a colorimetric method that measures cellular protein content, is commonly used to quantify cell viability after treatment. Studies have shown that this compound can suppress the viability of cholangiocarcinoma (CCA) cell lines in a dose-dependent manner researchgate.net. For instance, treatment of KKU-M213A, KKU-100, and KKU-452 CCA cells with infigratinib resulted in a significant reduction in cell viability researchgate.net.

In research on multidrug-resistant (MDR) cancer cells, which often overexpress transporters like ABCB1, this compound has been shown to significantly decrease the viability and proliferation of resistant cells when used in combination with chemotherapeutic agents like paclitaxel (B517696) mdpi.com.

Interactive Data Table: Effect of Infigratinib on Cholangiocarcinoma Cell Viability

| Cell Line | Assay Used | Key Finding |

|---|---|---|

| KKU-M213A | SRB Assay | Dose-dependent suppression of cell viability after 48 and 72 hours of treatment researchgate.net. |

| KKU-100 | SRB Assay | Dose-dependent suppression of cell viability after 48 and 72 hours of treatment researchgate.net. |

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism through which anticancer drugs eliminate malignant cells. The induction of apoptosis by this compound is often evaluated using techniques like Annexin V staining followed by flow cytometry, which identifies cells in the early stages of apoptosis murigenics.com. Another common method is Western blotting to detect the cleavage of key apoptotic proteins, such as poly (ADP-ribose) polymerase (PARP) and caspase-3.

In studies involving MDR triple-negative breast cancer (TNBC) and gastrointestinal stromal tumor (GIST) cell lines, combination treatment with infigratinib and paclitaxel led to a significant increase in apoptosis, as evidenced by increased expression of cleaved PARP and cleaved caspase-3, as well as a higher number of Annexin V-positive cells mdpi.com. In sorafenib-resistant hepatocellular carcinoma (HCC) tumor models, infigratinib treatment led to elevations in Bim and cleaved PARP, indicating the induction of apoptosis researchgate.net.

Cancer is characterized by dysregulated cell proliferation, which is driven by uncontrolled progression through the cell cycle. This compound, by inhibiting the FGFR signaling pathway, can interfere with this process and cause cell cycle arrest. This effect is typically analyzed using flow cytometry, where cells are stained with a DNA-binding dye to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Research has demonstrated that the anti-proliferative effect of this compound is associated with its ability to induce cell cycle arrest. For example, in certain CCA cell lines, treatment with infigratinib, particularly in combination with other inhibitors, was associated with cell cycle arrest in the G2-M phase researchgate.net. This arrest was accompanied by a decrease in the expression of key cell cycle regulatory proteins, cyclin A and cyclin B1, which are essential for the G2 to M transition researchgate.net.

Ex Vivo Patient-Derived Models and Assays for Translational Research

While in vitro cell line models are invaluable, they lack the complex architecture and cellular heterogeneity of an actual tumor. Ex vivo patient-derived models, such as patient-derived organoids (PDOs) and tissue slice cultures, bridge the gap between two-dimensional cell culture and in vivo studies, offering a more clinically relevant platform for translational research.

A significant advantage of ex vivo models is their ability to preserve key components of the native tumor microenvironment (TME) mdpi.com. This includes the original three-dimensional structure, cell-cell interactions, and the presence of various cell types like cancer-associated fibroblasts and immune cells mdpi.com. Patient-derived tissue slice cultures, for instance, maintain the histopathology and TME of the original tumor, providing a realistic context to evaluate the efficacy of a drug like this compound mdpi.com. Similarly, PDOs can be co-cultured with other cell types, such as cancer-associated fibroblasts, to model the complex intercellular communication that influences drug response. This high-fidelity replication of the tumor's native state is critical for predicting a patient's potential response to therapy.

Ex vivo models allow for the direct assessment of a drug's effect on functional endpoints within a patient's own tumor tissue. By treating these models with this compound, researchers can measure outcomes such as cell death, inhibition of proliferation, and changes in signaling pathways. These platforms are particularly powerful for investigating both primary and acquired resistance. If a patient-derived model shows intrinsic resistance to this compound, the model can be used to explore the underlying molecular mechanisms. Furthermore, by exposing the models to the drug over a longer period, it is possible to study the emergence of acquired resistance and identify potential combination therapies to overcome it.

In Vivo Animal Models for Therapeutic Evaluation